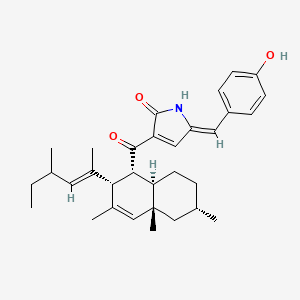

Talaroconvolutin A

Description

This compound has been reported in Talaromyces convolutus with data available.

structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C32H41NO3 |

|---|---|

Molecular Weight |

487.7 g/mol |

IUPAC Name |

(5Z)-3-[(1R,2S,4aS,6S,8aR)-3,4a,6-trimethyl-2-[(E)-4-methylhex-2-en-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-[(4-hydroxyphenyl)methylidene]pyrrol-2-one |

InChI |

InChI=1S/C32H41NO3/c1-7-19(2)14-21(4)28-22(5)18-32(6)17-20(3)8-13-27(32)29(28)30(35)26-16-24(33-31(26)36)15-23-9-11-25(34)12-10-23/h9-12,14-16,18-20,27-29,34H,7-8,13,17H2,1-6H3,(H,33,36)/b21-14+,24-15-/t19?,20-,27+,28-,29+,32+/m0/s1 |

InChI Key |

QCTUYJGFLVZOTL-NKPJVERHSA-N |

Isomeric SMILES |

CCC(C)/C=C(\C)/[C@@H]1[C@@H]([C@H]2CC[C@@H](C[C@@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C4=CC=C(C=C4)O)/NC3=O |

Canonical SMILES |

CCC(C)C=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC4=CC=C(C=C4)O)NC3=O |

Synonyms |

talaroconvolutin A |

Origin of Product |

United States |

Foundational & Exploratory

Talaroconvolutin A: A Fungal Secondary Metabolite with Potent Anti-Cancer Activity via Ferroptosis Induction

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Talaroconvolutin A (TalaA) is a novel secondary metabolite isolated from the endophytic fungus Talaromyces convolutispora, a species associated with the traditional Chinese medicinal plant Panax notoginseng. This potent natural product has emerged as a significant area of interest in oncology research due to its demonstrated ability to induce a non-apoptotic form of programmed cell death known as ferroptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with a focus on its anti-cancer effects, and detailed methodologies for its study. Quantitative data from key experiments are summarized, and the underlying molecular signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Introduction

Fungal secondary metabolites have historically been a rich source of novel therapeutic agents, and this compound represents a promising recent discovery from this domain.[1] Isolated from Talaromyces convolutispora, an endophytic fungus, TalaA has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Its primary mechanism of action has been identified as the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2][3] This unique mode of action distinguishes it from many conventional chemotherapeutic agents that primarily induce apoptosis, opening new avenues for cancer therapy, particularly for treatment-resistant cancers.

This guide will delve into the technical details of this compound, providing a consolidated resource for its scientific exploration and potential therapeutic development.

Chemical and Physical Properties

This compound is a complex natural product with the molecular formula C₃₂H₄₁NO₃ and a molecular weight of 487.68 g/mol .[4] Its intricate chemical structure is a key determinant of its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₁NO₃ | [4] |

| Molecular Weight | 487.68 g/mol | [4] |

| CAS Number | 273199-42-1 | [4] |

| IUPAC Name | 5-((Z)-4-hydroxybenzylidene)-3-((1R,2S,4aS,6S,8aR)-3,4a,6-trimethyl-2-((E)-4-methylhex-2-en-2-yl)-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl)-1,5-dihydro-2H-pyrrol-2-one | [4] |

| Synonyms | Talaroconvolutin-A, TalaA | [4] |

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its potent and selective anti-cancer effect, which has been observed in both colorectal and bladder cancer models.[1][2]

In Vitro Anti-Cancer Activity

This compound exhibits significant cytotoxicity against a range of cancer cell lines in a dose- and time-dependent manner.[2] The half-maximal inhibitory concentration (IC₅₀) values for various cell lines are summarized in the table below.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT116 | Colorectal Cancer | 9.23 (10% FBS), 1.22 (1% FBS) | [1] |

| SW480 | Colorectal Cancer | 8.15 (10% FBS), 1.40 (1% FBS) | [1] |

| SW620 | Colorectal Cancer | 5.82 (10% FBS), 1.27 (1% FBS) | [1] |

| SW780 | Bladder Cancer | 5.7 | [5] |

| UM-UC-3 | Bladder Cancer | 8.2 | [5] |

In Vivo Anti-Cancer Efficacy

In vivo studies using xenograft models have corroborated the anti-cancer potential of this compound. Administration of TalaA has been shown to significantly suppress tumor growth without causing noticeable toxicity to the host.

Table 3: In Vivo Anti-Cancer Activity of this compound

| Cancer Model | Animal Model | Treatment | Outcome | Reference |

| Colorectal Cancer (HCT116 xenograft) | BALB/c nude mice | 6.0 mg/kg, intraperitoneal injection | Significantly repressed the growth of xenografted tumors with no obvious liver or kidney toxicity. | [2][3] |

| Bladder Cancer | Xenograft model | 6.0 mg/kg | Significantly repressed the growth of xenografted tumors and did not affect body weight or cause obvious hepatorenal toxicity. | [5] |

Mechanism of Action: Induction of Ferroptosis

This compound's primary mechanism of anti-cancer activity is the induction of ferroptosis.[2][3] This process is initiated by an increase in intracellular reactive oxygen species (ROS) and lipid peroxidation.[1][2] The key molecular events in TalaA-induced ferroptosis are:

-

Increased ROS Production: TalaA treatment leads to a significant elevation of intracellular ROS levels.[1]

-

Downregulation of SLC7A11: It downregulates the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a component of the cystine/glutamate antiporter system Xc⁻, which is crucial for the import of cystine for glutathione (GSH) biosynthesis.[2][3] Reduced GSH levels impair the function of glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.

-

Upregulation of ALOXE3: this compound upregulates the expression of Arachidonate Lipoxygenase 3 (ALOXE3), an enzyme that promotes lipid peroxidation.[2][3]

This dual mechanism of inhibiting the anti-oxidant system and promoting lipid peroxidation leads to the accumulation of lethal levels of lipid ROS, ultimately resulting in ferroptotic cell death.

Signaling pathway of this compound-induced ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-cancer activity of this compound.

Cell Viability Assay (CCK-8 Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 50 µM) and a vehicle control (DMSO).

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.

Workflow for the CCK-8 cell viability assay.

DNA Synthesis Assay (EdU Staining)

Objective: To assess the effect of this compound on DNA replication and cell proliferation.

Protocol:

-

Culture cells in the presence of this compound for the desired duration.

-

Add 5-ethynyl-2´-deoxyuridine (EdU), a thymidine analog, to the culture medium at a final concentration of 10-50 µM and incubate for 2-4 hours.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.

-

Perform the Click-iT® reaction by incubating the cells with a reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor™ 488 azide) for 30 minutes.

-

Wash the cells and counterstain the nuclei with a DNA stain (e.g., DAPI or Hoechst 33342).

-

Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Apoptosis and Cell Death Analysis (Flow Cytometry with Annexin V/PI Staining)

Objective: To differentiate between apoptosis, necrosis, and viable cells after treatment with this compound.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not yet been fully elucidated. However, as a secondary metabolite from a Talaromyces species, it is highly probable that its biosynthesis involves a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters.[6] Fungal secondary metabolites with complex structures are often synthesized through the assembly of smaller precursor units by these large, multi-domain enzymes. Further genomic and transcriptomic studies on Talaromyces convolutispora are required to identify the specific gene cluster responsible for this compound production and to characterize the enzymatic steps involved in its biosynthesis.

Future Perspectives and Conclusion

This compound stands out as a promising natural product with significant potential for development as an anti-cancer therapeutic. Its unique mechanism of action, centered on the induction of ferroptosis, offers a novel strategy to combat cancer, particularly tumors that are resistant to conventional apoptosis-inducing drugs.

Further research is warranted in several key areas:

-

Elucidation of the complete biosynthetic pathway: This will enable the potential for synthetic biology approaches to improve the yield of this compound and to generate novel analogs with enhanced activity or improved pharmacological properties.

-

In-depth in vivo studies: More comprehensive preclinical studies are needed to evaluate its efficacy, pharmacokinetics, and safety profile in a wider range of cancer models.

-

Identification of molecular targets: While the downstream effects on the ferroptosis pathway are known, the direct molecular target(s) of this compound remain to be identified.

References

- 1. The Bioactive Secondary Metabolites from Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel ferroptosis inducer-talaroconvolutin A-killing colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Secondary Metabolites of Mangrove-Associated Strains of Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Research advances in the structures and biological activities of secondary metabolites from Talaromyces [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Talaroconvolutin A from Talaromyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroconvolutin A is a novel, naturally occurring small molecule that has been identified as a potent inducer of ferroptosis, a form of programmed cell death distinct from apoptosis.[1][2] Isolated from the endophytic fungus Talaromyces purpureogenus, this compound has demonstrated significant cytotoxic activity against various cancer cell lines, particularly colorectal and bladder cancer.[1][3] Its unique mechanism of action, which involves the elevation of reactive oxygen species (ROS) and the modulation of key proteins in the ferroptosis pathway, makes it a promising candidate for the development of new anticancer therapies.[1][2]

This document provides detailed application notes and protocols for the extraction, purification, and characterization of this compound from Talaromyces cultures.

Data Presentation

The biological activity of this compound has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 2.5 (approx.) | [2] |

| SW480 | Colorectal Adenocarcinoma | 5.0 (approx.) | [2] |

| SW620 | Colorectal Adenocarcinoma | 7.5 (approx.) | [2] |

| T24 | Bladder Cancer | Not explicitly quantified | |

| UM-UC-3 | Bladder Cancer | Not explicitly quantified |

Note: The IC50 values for HCT116, SW480, and SW620 are estimated from the graphical data presented in Xia et al., 2020.[2]

Experimental Protocols

The following protocols are based on the methods described in the primary literature reporting the discovery and isolation of this compound.[2]

Fungal Strain and Cultivation

The producing organism is the endophytic fungus Talaromyces purpureogenus (strain XL-025), isolated from the medicinal plant Panax notoginseng.[2]

Protocol for Fungal Cultivation:

-

Seed Culture Preparation:

-

Aseptically inoculate three 500 mL Erlenmeyer flasks, each containing 300 mL of Potato Dextrose Broth (PDB).

-

Incubate the flasks at 28°C for 3 days with shaking at 160 rpm to generate the seed culture.[2]

-

-

Large-Scale Fermentation:

-

Prepare 150 flasks (500 mL), each containing 80 g of rice and 80 mL of a 20 g/L glucose solution. Autoclave to sterilize.

-

Inoculate each flask with the seed culture.

-

Incubate the flasks at room temperature for a specified period to allow for fungal growth and production of this compound.[2]

-

Extraction of Crude this compound

Protocol for Extraction:

-

Harvest the fermented rice solid culture.

-

Perform ultrasonic extraction of the harvested material with a 1:1 (v/v) mixture of CH2Cl2/MeOH. Repeat this process three times.[2]

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[2]

-

Suspend the crude extract in H2O and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.[2]

-

Combine the ethyl acetate fractions and evaporate the solvent to yield the final crude extract for purification.[2]

Purification of this compound

The purification of this compound is a multi-step process involving column chromatography.

Protocol for Purification:

-

Silica Gel Column Chromatography (Step 1):

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a gradient of CH2Cl2/MeOH, starting from 100:1 and gradually increasing the polarity to 0:1.[2]

-

Collect fractions and monitor by thin-layer chromatography (TLC). Pool the fractions containing this compound.

-

-

Silica Gel Column Chromatography (Step 2):

-

Further purify the this compound-containing fraction (Fraction C, as per the reference) using silica gel column chromatography with a petroleum ether/EtOAc (1:15) mobile phase.[2]

-

-

Sephadex LH-20 Column Chromatography:

-

Subject the partially purified fraction to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.[2]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform the final purification step using a preparative HPLC system equipped with a C18 column (250 mm × 10 mm, 5 μm).[2]

-

Use an isocratic mobile phase of MeOH/H2O (96:4) at a flow rate of 2 mL/min.[2]

-

Monitor the elution at 254 nm and collect the peak corresponding to this compound.[2]

-

Evaporate the solvent to obtain pure this compound.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis in cancer cells.

References

Application Notes and Protocols for Inducing Ferroptosis in HCT116 Cells with Talaroconvolutin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroconvolutin A (TalaA) is a novel natural small-molecule compound that has been identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death, in colorectal cancer (CRC) cells, including the HCT116 cell line.[1][2] Ferroptosis is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and is a promising avenue for cancer therapy, particularly for cancers resistant to traditional apoptotic cell death pathways.[1] TalaA exhibits significantly greater efficacy in inducing ferroptosis in CRC cells compared to the well-established ferroptosis inducer, erastin.[1][2]

These application notes provide detailed protocols for utilizing this compound to induce ferroptosis in HCT116 cells, enabling researchers to investigate its mechanism of action and potential as a therapeutic agent.

Mechanism of Action

This compound employs a dual mechanism to induce ferroptosis in HCT116 cells[1][2]:

-

Induction of Reactive Oxygen Species (ROS): TalaA significantly elevates the intracellular levels of ROS, leading to overwhelming oxidative stress.[1][2]

-

Modulation of Key Ferroptosis Regulators:

-

Downregulation of SLC7A11: TalaA decreases the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a crucial component of the cystine/glutamate antiporter system Xc-.[1][2] This hinders the cellular uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).

-

Upregulation of ALOXE3: TalaA increases the expression of Arachidonate Lipoxygenase 3 (ALOXE3), an enzyme involved in lipid peroxidation.[1][2]

-

This combined action leads to the depletion of cellular antioxidant capacity and an accumulation of lipid peroxides, culminating in ferroptotic cell death.[1]

Data Presentation

Table 1: Cytotoxicity of this compound in HCT116 Cells

| Cell Line | Serum Concentration | IC50 Value (µM) | Citation |

| HCT116 | 10% FBS | 9.23 | [2] |

| HCT116 | 1% FBS | 1.22 | [2] |

FBS: Fetal Bovine Serum. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cells.

Experimental Protocols

Cell Culture and Treatment

Materials:

-

HCT116 cells (ATCC)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (TalaA)

-

Dimethyl sulfoxide (DMSO)

-

Ferrostatin-1 (Ferroptosis inhibitor)

Protocol:

-

Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[2]

-

Prepare a stock solution of this compound in DMSO.

-

When cells reach the desired confluency, treat them with varying concentrations of this compound. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).

-

For inhibitor studies, pre-treat cells with Ferrostatin-1 for 1-2 hours before adding this compound.

Cell Viability Assay (CCK-8)

Materials:

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for 24-48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Detection (DCFDA/H2DCFDA Assay)

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Seed HCT116 cells in appropriate culture vessels (e.g., 6-well plates or glass-bottom dishes).

-

Treat the cells with this compound for the desired time.

-

Wash the cells twice with warm PBS.

-

Incubate the cells with 5-10 µM DCFDA/H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Immediately analyze the fluorescence using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a flow cytometer.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

Materials:

-

BODIPY™ 581/591 C11 reagent

-

Fluorescence microscope or flow cytometer

Protocol:

-

Seed HCT116 cells in appropriate culture vessels.

-

Treat the cells with this compound.

-

Wash the cells with warm PBS.

-

Incubate the cells with 1-5 µM BODIPY™ 581/591 C11 in serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Analyze the cells immediately. Upon oxidation, the fluorescence of the probe shifts from red to green. This can be visualized by fluorescence microscopy or quantified by flow cytometry, measuring the ratio of green to red fluorescence.

Western Blot Analysis

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat HCT116 cells with this compound, then wash with cold PBS and lyse in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Signaling pathway of this compound-induced ferroptosis in HCT116 cells.

Caption: General experimental workflow for studying this compound-induced ferroptosis.

References

Application Notes and Protocols for Talaroconvolutin A Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Talaroconvolutin A (TalaA), a novel ferroptosis inducer, in cancer cell culture models. The following protocols and data are intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of TalaA.

Introduction

This compound is a natural small-molecule compound that has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death.[1][2] It has demonstrated significant cytotoxic effects against various cancer cell lines, particularly colorectal and bladder cancer, by increasing intracellular reactive oxygen species (ROS), downregulating the cystine/glutamate antiporter SLC7A11, and upregulating arachidonate lipoxygenase 3 (ALOXE3).[1][2] These notes offer detailed protocols for cell culture, treatment, and subsequent analysis.

Data Presentation

While specific IC50 values for this compound are not consistently reported across publicly available literature and should be determined empirically for each cell line and experimental condition, the following table summarizes the key findings and parameters for TalaA treatment.

| Parameter | Colorectal Cancer Cell Lines (HCT116, SW480, SW620) | Bladder Cancer Cell Line (SW780) | Reference |

| Mechanism of Action | Induces ferroptosis through increased ROS, SLC7A11 downregulation, and ALOXE3 upregulation. | Induces ferroptosis and blocks the cell cycle. | [1][2] |

| Reported Effective Concentrations | Dose-dependent killing observed. | Dose-dependent killing observed; 6.0 μM almost completely inhibited colony formation. | [1] |

| Reported Incubation Times | 24 hours for cell viability assays; 10-12 days for colony formation assays. | 24 hours for cell proliferation assays; 10 days for colony formation assays. | |

| Key Downstream Effects | Increased lipid peroxidation, mitochondrial shrinkage. | Increased intracellular ROS, decreased mitochondrial membrane potential. | [1] |

Experimental Protocols

1. General Cell Culture and Maintenance

This protocol outlines the standard procedures for culturing colorectal and bladder cancer cell lines.

-

Cell Lines: HCT116, SW480, SW620 (colorectal cancer), SW780 (bladder cancer)

-

Media: Dulbecco's Modified Eagle Medium (DMEM)

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency.

2. This compound Stock Solution Preparation

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Immediately before use, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

3. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound.

-

Materials:

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with a range of this compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest TalaA concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

-

4. Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

-

Materials:

-

6-well or 12-well plates

-

This compound

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Seed a low number of cells (e.g., 300-500 cells per well) in 6-well or 12-well plates.

-

Allow the cells to adhere for 12-24 hours.

-

Treat the cells with various concentrations of this compound.

-

Culture the cells for 10-14 days, changing the medium and re-adding the this compound treatment every 3 days.

-

After the incubation period, wash the colonies with PBS, fix them with 4% paraformaldehyde for 10 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

5. Lipid Peroxidation Assay

This assay measures the accumulation of lipid peroxides, a key feature of ferroptosis.

-

Materials:

-

Lipid peroxidation assay kit (e.g., using a ratiometric lipid peroxidation sensor)

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Seed cells in an appropriate format for fluorescence imaging or measurement (e.g., chamber slides or 96-well black-walled plates).

-

Treat the cells with this compound for the desired time.

-

Follow the manufacturer's protocol for the specific lipid peroxidation assay kit. This typically involves incubating the cells with a fluorescent probe that shifts its emission spectrum upon oxidation by lipid hydroperoxides.

-

Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Quantify the level of lipid peroxidation based on the fluorescence signal.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Ferroptosis

Caption: this compound induces ferroptosis by inhibiting SLC7A11 and promoting ALOXE3 activity.

Experimental Workflow for this compound Treatment and Analysis

Caption: Workflow for evaluating this compound's effects on cancer cells.

References

Application Notes and Protocols: Determination of Talaroconvolutin A Dose-Response Curve

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroconvolutin A (TalaA) is a novel natural compound that has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death.[1][2][3] Studies have demonstrated its efficacy in killing colorectal and bladder cancer cells in a dose- and time-dependent manner, suggesting its potential as a therapeutic agent.[1][2][3][4][5] The mechanism of action of TalaA involves the induction of reactive oxygen species (ROS), downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), and upregulation of Arachidonate Lipoxygenase 3 (ALOXE3).[1][2][5] Furthermore, TalaA has been shown to interact with and inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival.[2][6]

This document provides detailed protocols for determining the dose-response curve of this compound in cancer cell lines using a colorimetric cell viability assay, such as the MTT or CCK8 assay. These assays are fundamental for quantifying the cytotoxic effects of a compound and determining key parameters like the half-maximal inhibitory concentration (IC50).

Data Presentation

The quantitative data generated from the dose-response experiments should be summarized in a clear and structured format for easy comparison.

Table 1: this compound Concentration Series for Dose-Response Analysis

| Concentration (µM) | Log Concentration |

| 0 (Vehicle Control) | - |

| 0.1 | -1 |

| 0.5 | -0.3 |

| 1 | 0 |

| 5 | 0.7 |

| 10 | 1 |

| 25 | 1.4 |

| 50 | 1.7 |

| 100 | 2 |

Table 2: Sample Data Layout for Dose-Response Curve

| This compound (µM) | Absorbance (OD) Replicate 1 | Absorbance (OD) Replicate 2 | Absorbance (OD) Replicate 3 | Average Absorbance | % Cell Viability |

| 0 | 100 | ||||

| 0.1 | |||||

| 0.5 | |||||

| 1 | |||||

| 5 | |||||

| 10 | |||||

| 25 | |||||

| 50 | |||||

| 100 |

Experimental Protocols

This section provides a detailed methodology for determining the dose-response curve of this compound using the MTT assay. The protocol for the CCK8 assay is similar and can be adapted based on the manufacturer's instructions.

Materials

-

This compound (TalaA)

-

Cancer cell lines (e.g., HCT116, SW480, SW620 for colorectal cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and resuspend them in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations (refer to Table 1). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to avoid solvent-induced cytotoxicity.

-

After 24 hours of cell attachment, carefully remove the medium from each well and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the highest TalaA concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the % Cell Viability against the log concentration of this compound.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Caption: this compound signaling pathway.

Caption: Experimental workflow for dose-response curve determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Proteomics, Transcriptomics, and Phosphoproteomics Reveal the Mechanism of Talaroconvolutin-A Suppressing Bladder Cancer via Blocking Cell Cycle and Triggering Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel ferroptosis inducer-talaroconvolutin A-killing colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of autophagy, paraptosis, and ferroptosis by micheliolide through modulation of the MAPK signaling pathway in pancreatic and colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving Talaroconvolutin A solubility for in vivo studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Talaroconvolutin A for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

This compound is a fungal metabolite with a molecular weight of 487.68 g/mol .[1] Its solubility is primarily documented as being soluble in dimethyl sulfoxide (DMSO).[1] This characteristic suggests that this compound is a hydrophobic compound with poor aqueous solubility, a common challenge for many natural products and new chemical entities.[2][3]

Q2: I am observing precipitation when diluting my this compound DMSO stock into an aqueous buffer for my experiment. What is causing this and how can I prevent it?

This is a common issue known as "crashing out," where a compound that is soluble in a concentrated organic solvent (like DMSO) becomes insoluble when diluted into an aqueous medium. The kinetic solubility of the compound in the final aqueous/organic mixture has been exceeded.[4][5]

Troubleshooting Steps:

-

Reduce Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible, typically well below 1%, to minimize solvent effects in biological assays.

-

Incorporate Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Polysorbate 20, to the aqueous buffer can help maintain the compound's solubility by forming micelles.[3][6]

-

Assess Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration achievable under your specific experimental conditions before precipitation occurs.[4][5]

Q3: What are the recommended starting points for formulating this compound for an in vivo study?

For early-stage in vivo studies, the goal is to develop a safe and effective formulation that can be prepared consistently. A tiered approach is recommended, starting with the simplest methods.

-

Tier 1: Co-Solvent Systems: A mixture of water-soluble organic solvents and water is often the first choice.[7][8][9] A common starting point for intravenous (IV) or oral (PO) administration is a vehicle containing a combination of Solutol HS-15, ethanol, and saline, or PEG 400, ethanol, and saline.

-

Tier 2: Surfactant-Based Systems: If co-solvents alone are insufficient, adding a surfactant to create a micellar solution can significantly enhance solubility.[6][10]

-

Tier 3: Cyclodextrin Formulations: For compounds that fit within their hydrophobic core, cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes and dramatically increase aqueous solubility.[2][9]

Q4: How can I determine the maximum achievable concentration of this compound in my chosen vehicle?

You must perform a solubility assessment for each potential formulation. The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[11][12][13] This involves adding an excess amount of this compound to your vehicle, agitating it for a set period (e.g., 24-48 hours) to ensure equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.

Q5: My simple co-solvent system is not achieving the required concentration for my in vivo dose. What are the next steps?

If a simple co-solvent system fails, more advanced formulation strategies are necessary. These approaches aim to either alter the compound's microenvironment or its physical state.

-

Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective, particularly for oral administration.[14]

-

Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier in an amorphous state, which can enhance solubility.[15][16]

-

Particle Size Reduction: Reducing the particle size of the compound to the micron or nano-scale increases the surface area, which can improve the dissolution rate.[6][7][17][18]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution(s) |

| Compound precipitates from the formulation upon standing or during administration. | The formulation is a supersaturated, thermodynamically unstable solution. The equilibrium solubility has been exceeded. | 1. Decrease the concentration of this compound to below its equilibrium solubility in the vehicle.2. Reformulate using a stronger solubilization technique (e.g., add a cyclodextrin or switch to a lipid-based system).[2][14]3. Evaluate the pH of the formulation if applicable, as pH can significantly impact the solubility of ionizable compounds.[9][19] |

| High variability in animal exposure (PK data) between subjects. | Inconsistent or poor dissolution of the compound in vivo after administration. The formulation may be precipitating at the injection site or in the gastrointestinal tract. | 1. Improve the stability of the formulation; ensure it is a true solution.2. Consider a formulation that is less prone to precipitation upon dilution, such as a cyclodextrin complex or a micellar solution.[10][15]3. For oral dosing, a lipid-based formulation like a SEDDS can improve absorption consistency.[14] |

| Adverse events or toxicity observed in animals are attributed to the vehicle. | A high percentage of organic co-solvents (e.g., >10% DMSO) or certain surfactants can cause local irritation, hemolysis, or systemic toxicity. | 1. Reduce the percentage of the problematic excipient in the formulation.2. Screen alternative, more biocompatible excipients. For example, replace a traditional surfactant with a newer, safer alternative like a poloxamer or Solutol HS-15.[6][9]3. Consider cyclodextrins, which are generally well-tolerated.[9] |

Data Presentation

Table 1: Common Solubilizing Excipients for Preclinical In Vivo Studies

| Excipient Class | Examples | Primary Use | Key Considerations |

| Co-Solvents | Polyethylene Glycol (PEG 300, PEG 400), Propylene Glycol, Ethanol, Glycerin, DMSO | Increasing the polarity of the aqueous vehicle to dissolve hydrophobic compounds.[8][9] | High concentrations can cause toxicity. DMSO is generally limited to <10% in final formulations. |

| Surfactants (Non-ionic) | Polysorbate (Tween 20, Tween 80), Cremophor EL, Solutol HS 15, Poloxamers | Forming micelles to encapsulate and solubilize drugs.[6][8][9] | Potential for hypersensitivity reactions (especially with Cremophor EL). Newer surfactants often have better safety profiles.[6] |

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) | Forming inclusion complexes to increase apparent aqueous solubility.[2][9] | Can be nephrotoxic at high doses, especially older cyclextrins. SBE-β-CD has a better safety profile. |

| Lipids / Oils | Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCTs), Labrafil®, Labrasol® | Used in lipid-based formulations like emulsions or self-emulsifying systems (SEDDS).[8][9][14] | Primarily for oral or topical routes; requires careful formulation to ensure stability. |

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the "gold standard" method for measuring the thermodynamic solubility of this compound in a test vehicle.[11][12][13]

-

Preparation: Add an excess amount of solid this compound powder to a glass vial containing a known volume of the test vehicle (e.g., 1 mL). "Excess" means enough solid material remains undissolved at the end of the experiment.

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by either:

-

Centrifuging the vial at a high speed (e.g., 10,000 x g for 15 minutes).

-

Filtering the suspension through a 0.22 µm filter (ensure the filter material does not bind the compound).

-

-

Quantification: Carefully collect the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The measured concentration represents the equilibrium solubility of this compound in that vehicle at that temperature.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies

This protocol provides a general method for preparing a simple co-solvent-based formulation suitable for animal dosing.

-

Vehicle Preparation: Prepare the co-solvent vehicle first. For example, to make a vehicle of 20% PEG 400 / 5% Ethanol / 75% Saline (v/v/v):

-

In a sterile container, add 5 mL of absolute ethanol to 20 mL of PEG 400.

-

Mix thoroughly until a homogenous solution is formed.

-

Slowly add 75 mL of sterile saline while mixing.

-

-

Drug Solubilization:

-

Weigh the required amount of this compound and place it in a sterile glass vial.

-

Add a small amount of the organic solvent component first (e.g., the PEG 400/Ethanol mixture) to "wet" and dissolve the powder. Sonication may be used to aid dissolution.

-

Once the compound is fully dissolved, add the aqueous component (saline) dropwise while vortexing or stirring continuously to prevent precipitation.

-

-

Final Preparation:

-

Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.

-

If required for the route of administration (e.g., IV), filter the final solution through a 0.22 µm sterile filter.

-

Visualizations

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmtech.com [pharmtech.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]

Talaroconvolutin A stability issues in cell culture media

Welcome to the technical support center for Talaroconvolutin A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (TalaA) is a fungal metabolite isolated from Talaromyces convolutus. It has been identified as a novel and potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Its mechanism of action in cancer cells involves two key pathways:

-

Induction of Reactive Oxygen Species (ROS): TalaA significantly increases the levels of intracellular ROS, which leads to lipid peroxidation and subsequent ferroptosis.[1][2]

-

Regulation of Protein Expression: It downregulates the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-, and upregulates Arachidonate Lipoxygenase 3 (ALOXE3), further promoting ferroptosis.[1][2][4]

Q2: In which cell culture media has this compound been reported to be active?

Published studies have demonstrated the activity of this compound in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) for treating colorectal and bladder cancer cell lines.[5]

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Are there any known stability issues with this compound in cell culture media?

While specific degradation pathways of this compound in cell culture media have not been extensively documented in publicly available literature, its complex structure as an alkaloid suggests potential susceptibility to degradation under standard cell culture conditions (37°C, 5% CO2, aqueous environment). Factors such as pH, light exposure, and interactions with media components could potentially affect its stability and activity over time.

Q5: How can I assess the stability of this compound in my specific cell culture setup?

To determine the stability of this compound in your experimental conditions, you can perform a time-course experiment. This involves incubating the compound in your cell culture medium at 37°C and measuring its concentration at different time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses potential issues you might encounter that could be related to the stability of this compound in your cell culture experiments.

| Observed Problem | Potential Cause | Troubleshooting Steps |

| Reduced or inconsistent biological activity of this compound. | Degradation of this compound in the cell culture medium over the course of the experiment. | 1. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.2. Minimize incubation time: If possible, design experiments with shorter incubation times.3. Perform a stability test: Use the protocol outlined below to determine the half-life of this compound in your specific medium.4. Replenish the compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. |

| High variability between replicate experiments. | Inconsistent degradation rates of this compound due to slight variations in experimental conditions. | 1. Standardize procedures: Ensure consistent timing for media changes and compound addition.2. Protect from light: Prepare and handle this compound solutions with minimal exposure to light, as some complex organic molecules are light-sensitive.3. Control pH: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, as pH shifts can accelerate the degradation of some compounds. |

| Precipitate formation in the cell culture medium. | Poor solubility of this compound at the working concentration or interaction with media components. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.2. Visually inspect for precipitation: Before adding to cells, visually inspect the this compound-containing medium for any signs of precipitation.3. Test solubility: Determine the solubility of this compound in your specific cell culture medium. |

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC.

Materials:

-

This compound

-

Cell culture medium of interest (e.g., DMEM + 10% FBS)

-

HPLC system with a suitable column (e.g., C18)

-

Incubator (37°C, 5% CO2)

-

Sterile microcentrifuge tubes

-

Acetonitrile (ACN) or other suitable organic solvent for extraction

Methodology:

-

Preparation of this compound solution: Prepare a solution of this compound in the cell culture medium at the desired final concentration.

-

Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, mix it with an equal volume of ACN to precipitate proteins, centrifuge to pellet the precipitate, and collect the supernatant for HPLC analysis. This will serve as your T=0 reference.

-

Incubation: Place the remaining solution in a sterile, sealed container in a cell culture incubator at 37°C with 5% CO2.

-

Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated solution.

-

Sample Processing: Process each aliquot as described in step 2 to precipitate proteins and collect the supernatant.

-

HPLC Analysis: Analyze the supernatant from each time point by HPLC to quantify the remaining concentration of this compound.

-

Data Analysis: Plot the concentration of this compound as a percentage of the T=0 concentration against time to determine its stability profile and half-life in the medium.

Hypothetical Stability Data of this compound

The following table presents hypothetical data from a stability experiment performed as described above.

| Time (hours) | This compound Remaining (%) in DMEM + 10% FBS | This compound Remaining (%) in RPMI + 10% FBS |

| 0 | 100 | 100 |

| 2 | 95 | 92 |

| 4 | 88 | 85 |

| 8 | 75 | 70 |

| 24 | 50 | 42 |

| 48 | 25 | 18 |

| 72 | 10 | 5 |

Visualizations

Signaling Pathway of this compound-Induced Ferroptosis

Caption: Mechanism of this compound-induced ferroptosis.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing this compound stability.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a novel ferroptosis inducer-talaroconvolutin A-killing colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C32H41NO3 | CID 6475761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Insights on Ferroptosis and Colorectal Cancer: Progress and Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomics, Transcriptomics, and Phosphoproteomics Reveal the Mechanism of Talaroconvolutin-A Suppressing Bladder Cancer via Blocking Cell Cycle and Triggering Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

minimizing Talaroconvolutin A off-target effects

Welcome to the technical support center for Talaroconvolutin A (TalaA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing TalaA in their experiments while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel small molecule that potently induces ferroptosis, a form of iron-dependent programmed cell death, in cancer cells.[1][2] Its primary mechanism involves a dual action: it significantly increases intracellular reactive oxygen species (ROS) to levels that trigger lipid peroxidation and subsequent cell death, and it modulates the expression of key proteins involved in ferroptosis.[1][2] Specifically, TalaA downregulates the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a crucial component of the cystine/glutamate antiporter system, and upregulates the expression of Arachidonate Lipoxygenase 3 (ALOXE3), which promotes lipid peroxidation.[1][2] Additionally, TalaA has been shown to interact with Mitogen-Activated Protein Kinases (MAPKs), including MAPK1, MAPK8, and MAPK14, and can induce cell cycle arrest.[3]

Q2: How does the anticancer activity of this compound compare to other ferroptosis inducers?

A2: this compound has been demonstrated to be significantly more effective at inducing ferroptosis and suppressing the growth of colorectal cancer cells than erastin, a well-characterized and commonly used ferroptosis-inducing agent.[1][2]

Q3: What is the known in vivo toxicity profile of this compound?

A3: In preclinical studies using mouse xenograft models of colorectal and bladder cancer, this compound was effective in suppressing tumor growth.[1][3] Importantly, these studies reported no obvious liver or kidney toxicities, and the body weight of the mice was not adversely affected at therapeutic doses.[1][2][3]

Q4: Can this compound induce other forms of cell death besides ferroptosis?

A4: Current research indicates that this compound strongly triggers ferroptosis but does not induce apoptosis.[1][2] However, it is always recommended to confirm the mode of cell death in your specific cell model. This can be achieved by using inhibitors of different cell death pathways, such as the ferroptosis inhibitor ferrostatin-1, and assessing markers of apoptosis (e.g., caspase activation).[4]

Troubleshooting Guides

Issue 1: No significant cancer cell death is observed after this compound treatment.

-

Possible Cause 1: Suboptimal Concentration. The effective concentration of TalaA can be cell-line dependent.

-

Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and narrow down to a more specific range.

-

-

Possible Cause 2: Cell Culture Conditions. High levels of antioxidants in the cell culture medium or serum can counteract the ROS-inducing effects of TalaA.

-

Solution: Ensure consistent and standardized cell culture conditions. Consider testing the effect of TalaA in a medium with a lower concentration of antioxidants, if appropriate for your cell line.

-

-

Possible Cause 3: Incorrect Assessment of Cell Viability. The chosen viability assay may not be suitable.

-

Solution: Use multiple methods to assess cell viability, such as a CCK8/MTT assay for metabolic activity and crystal violet staining for cell number.[3]

-

Issue 2: Difficulty in confirming that the observed cell death is indeed ferroptosis.

-

Possible Cause: Insufficient evidence for the specific cell death pathway.

-

Solution: To confirm ferroptosis, a multi-pronged approach is necessary:

-

Use of Inhibitors: Co-treat cells with TalaA and a specific ferroptosis inhibitor like ferrostatin-1 or liproxstatin-1. A rescue from cell death would indicate ferroptosis.[4][5]

-

Measure ROS Levels: Use fluorescent probes like H2DCFDA to measure intracellular ROS levels, which should be elevated by TalaA treatment.[3][4]

-

Assess Lipid Peroxidation: Utilize probes such as BODIPY 581/591 C11 or Liperfluo to detect lipid peroxidation, a key hallmark of ferroptosis.[4][5]

-

Examine Mitochondrial Morphology: Observe changes in mitochondrial morphology using transmission electron microscopy. Ferroptotic cells typically exhibit smaller mitochondria with increased membrane density and reduced or absent cristae.[4]

-

-

Issue 3: Concerns about potential off-target effects on non-cancerous cells.

-

Possible Cause: While in vivo studies show low toxicity, in vitro effects on non-cancerous cells may be a concern.

-

Solution: To assess the selectivity of TalaA, perform parallel experiments on a panel of non-cancerous cell lines relevant to your research area (e.g., normal epithelial cells from the same tissue of origin as the cancer cells).

-

Determine IC50 values: Calculate the IC50 of TalaA for both cancerous and non-cancerous cell lines. A significantly higher IC50 in non-cancerous cells would indicate a favorable therapeutic window.

-

Assess Key Toxicity Markers: In non-cancerous cells treated with TalaA at concentrations effective against cancer cells, measure markers of cellular stress and damage, such as ROS levels and lipid peroxidation.

-

-

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW780 | Bladder Cancer | 5.7 | [3] |

| UM-UC-3 | Bladder Cancer | 8.2 | [3] |

| HCT116 | Colorectal Cancer | Not specified | [1] |

| SW480 | Colorectal Cancer | Not specified | [1] |

| SW620 | Colorectal Cancer | Not specified | [4] |

Table 2: In Vivo Dosage and Observations

| Cancer Model | Dosage | Administration Route | Key Findings | Reference |

| Colorectal Cancer Xenograft (HCT116) | 6.0 mg/kg | Intraperitoneal | Significant tumor growth suppression; No significant change in body weight; No obvious liver or kidney toxicity. | [1][4] |

| Bladder Cancer Xenograft | 6.0 mg/kg | Intraperitoneal | Significant repression of tumor growth; No effect on body weight; No obvious hepatorenal toxicity. | [3] |

Key Experimental Protocols

Protocol 1: Determination of Cell Viability using CCK8 Assay

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Culture cells in a suitable plate or dish and treat with this compound for the desired time.

-

Replace the medium with a serum-free medium containing a final concentration of 2 µM H2DCFDA probe.[3]

-

Incubate the cells in the dark at 37°C for 30 minutes.[3]

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in green fluorescence indicates higher ROS levels.

Protocol 3: Assessment of Lipid Peroxidation

-

Seed cells and treat with this compound as required.

-

Stain the cells with a lipid peroxidation sensor probe (e.g., BODIPY 581/591 C11 or a cell-based lipid peroxidation assay kit) according to the manufacturer's instructions.[4]

-

For ratiometric probes, the fluorescence emission will shift from red to green upon lipid peroxidation.

-

Capture images using a fluorescence microscope and quantify the ratio of green to red fluorescence using image analysis software (e.g., ImageJ) to determine the degree of lipid peroxidation.[4]

Visual Guides

Caption: Signaling pathway of this compound-induced ferroptosis and cell cycle arrest.

Caption: Experimental workflow for evaluating this compound efficacy and off-target effects.

Caption: Troubleshooting guide for unexpected results with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a novel ferroptosis inducer-talaroconvolutin A-killing colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomics, Transcriptomics, and Phosphoproteomics Reveal the Mechanism of Talaroconvolutin-A Suppressing Bladder Cancer via Blocking Cell Cycle and Triggering Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel ferroptosis inducer-talaroconvolutin A—killing colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Refining Talaroconvolutin A Purification: A Technical Support Center

For researchers, scientists, and drug development professionals working with Talaroconvolutin A (TalaA), this technical support center provides troubleshooting guidance and detailed protocols to streamline purification processes. TalaA, a novel bioactive constituent with potential anticancer properties, is extracted from the endophytic fungus Talaromyces convolutispora (or Talaromyces purpureogenus).[1][2] This guide addresses common challenges encountered during extraction, chromatography, and crystallization to enhance yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Extraction & Initial Purification

-

Question: What is a common initial extraction procedure for this compound from fungal fermentation?

-

Answer: A widely used method involves ultrasonic extraction of the fermentation material with a solvent mixture like ethyl acetate/methanol (1:1, v/v). The resulting crude extract is then suspended in water and partitioned with an equal volume of ethyl acetate three times to isolate the target compound.[2]

-

-

Question: My initial extract contains a lot of impurities. How can I perform a preliminary cleanup?

-

Answer: After the initial solvent extraction and partitioning, the crude extract can be subjected to column chromatography on silica gel. A gradient elution with a solvent system like CH2Cl2/MeOH (starting from 100:1 and gradually increasing polarity to 0:1) can effectively separate major fractions.[2]

-

Chromatography

-

Question: I'm seeing streaking or tailing of my compound on the TLC/column. What could be the cause?

-

Answer: Streaking or tailing can be caused by several factors:

-

Sample Overload: Applying too much sample to your column or TLC plate can lead to poor separation.[3] Try loading a smaller quantity.

-

Inappropriate Solvent System: The polarity of your solvent system might not be optimal for this compound. If the compound streaks, you may need to adjust the solvent polarity.[3] For silica gel chromatography of TalaA, solvent systems such as CH2Cl2/MeOH and petroleum ether/EtOAc have been used.[1][2]

-

Compound Instability: Although not specifically reported for TalaA, some compounds can degrade on silica gel. You can test for this by running a 2D TLC.[4][5]

-

-

-

Question: My compound is not eluting from the column. What should I do?

-

Answer: There are a few possibilities:

-

Insufficient Solvent Polarity: The eluting solvent may not be polar enough to move this compound off the column. Gradually increase the polarity of your solvent system. For instance, if you are using a CH2Cl2/MeOH system, increase the percentage of methanol.[4]

-

Compound Decomposition: The compound may have decomposed on the column. It is crucial to check the stability of your compound on the stationary phase you are using.[4]

-

Precipitation on Column: The compound may have precipitated at the top of the column. This can happen if the sample is not fully dissolved in the loading solvent.[6]

-

-

-

Question: I am getting poor separation between this compound and other impurities. How can I improve this?

-

Answer: To improve resolution:

-

Optimize Solvent System: Systematically vary the solvent ratios to find the optimal mobile phase for separation.

-

Change Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like Sephadex LH-20, which separates based on molecular size and is effective for purifying natural products.[2]

-

Fine-tune Gradient Elution: Employ a shallower gradient during elution to better resolve closely eluting compounds.

-

-

Crystallization

-

Question: I am unable to obtain crystals of this compound. What can I try?

-

Answer: Crystallization is often a trial-and-error process. Here are some strategies:

-

Screen Different Solvents: Experiment with a variety of solvents and solvent mixtures to find a system where this compound has limited solubility.

-

Vary Supersaturation: The degree of supersaturation is critical for crystal growth.[7] This can be controlled by adjusting the concentration of the protein and the precipitant.[7]

-

Control Temperature: Temperature can significantly influence solubility and crystal formation.[7] Try setting up crystallization trials at different temperatures.

-

Optimize pH: The pH of the solution can affect the charge of the molecule and its ability to crystallize.[7]

-

-

-

Question: I am getting small, poorly formed crystals. How can I improve crystal quality?

-

Answer: To grow larger, higher-quality crystals:

-

Slow Down the Crystallization Process: Rapid crystallization often leads to small or disordered crystals. Try to slow down the process by using vapor diffusion or by slowly cooling the solution.

-

Refine Precipitant and Protein Concentrations: Fine-tuning the concentrations of your compound and the precipitant can lead to better crystal growth.[7][8]

-

Seeding: Introducing a tiny crystal (a seed) into a supersaturated solution can promote the growth of a larger, single crystal.

-

-

Quantitative Data Summary

The following table summarizes key quantitative parameters from published this compound purification protocols.

| Parameter | Value/Description | Source |

| Extraction Solvent | Ethyl acetate/Methanol (1:1, v/v) | [2] |

| Partitioning Solvent | Ethyl acetate | [2] |

| Initial Column Chromatography | Silica gel | [2] |

| Initial Gradient Elution | CH2Cl2/MeOH (100:1 to 0:1) | [2] |

| Secondary Column Chromatography | Sephadex LH-20 | [2] |

| Secondary Elution System | MeOH/H2O (96:4) | [2] |

| Final Purification (Biotin-TalaA) | Column chromatography (CH2Cl2/MeOH = 12:1) | [1] |

Experimental Protocols

1. Extraction and Initial Fractionation of this compound [2]

-

Fermentation and Extraction:

-

Cultivate the fungus Talaromyces purpureogenus on a suitable medium (e.g., rice medium).

-

Harvest the fermentation material and subject it to ultrasonic extraction with an equal volume of ethyl acetate/methanol (1:1, v/v).

-

Evaporate the organic solvent under reduced pressure to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Extract the aqueous suspension three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate to yield the ethyl acetate extract.

-

-

Initial Silica Gel Chromatography:

-

Subject the ethyl acetate extract to column chromatography on a silica gel column.

-

Elute the column with a stepwise gradient of dichloromethane (CH2Cl2) and methanol (MeOH), starting from 100:1 and gradually increasing the polarity to 0:1.

-

Collect the fractions and monitor by Thin Layer Chromatography (TLC).

-

2. Secondary Purification using Sephadex LH-20 [2]

-

Fraction Pooling:

-

Combine the fractions from the silica gel column that show the presence of this compound based on TLC analysis.

-

-

Sephadex LH-20 Chromatography:

-

Apply the pooled fractions to a Sephadex LH-20 column.

-

Elute the column with a solvent system of methanol/water (96:4).

-

Monitor the eluent at 254 nm to detect the compound.

-

3. Final Purification Step (Example with a Derivative) [1]

-

For derivatives like Biotin-TalaA, a final purification is performed using column chromatography with a specific solvent ratio, such as CH2Cl2/MeOH (12:1).

Visualizing the Purification Workflow

The following diagrams illustrate the key processes in this compound purification.

Caption: Overall workflow for the purification of this compound.

Caption: Logical troubleshooting steps for purification issues.

References

- 1. Proteomics, Transcriptomics, and Phosphoproteomics Reveal the Mechanism of Talaroconvolutin-A Suppressing Bladder Cancer via Blocking Cell Cycle and Triggering Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Chromatography [chem.rochester.edu]

- 5. Chromatography [chem.rochester.edu]

- 6. Affinity Chromatography Troubleshooting [sigmaaldrich.com]

- 7. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Talaroconvolutin A Cytotoxicity Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talaroconvolutin A. The information provided here addresses potential inconsistencies in cytotoxicity assay results and offers detailed experimental protocols and data interpretation.

Troubleshooting Guide: Inconsistent Cytotoxicity Assay Results with this compound

Issue: High variability in IC50 values for this compound between experiments.

Possible Causes and Solutions:

-

Cell Line Health and Passage Number:

-

Cause: Inconsistent cell health, high passage number leading to genetic drift, or mycoplasma contamination can significantly alter cellular response to treatment.

-

Solution: Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. Use low passage number cells (e.g., <20 passages) and regularly test for mycoplasma contamination.

-

-

Cell Seeding Density:

-

Cause: Variations in the initial number of cells seeded can lead to differences in confluency at the time of analysis, affecting drug metabolism and accessibility.

-

Solution: Optimize and standardize the cell seeding density for each cell line to ensure that cells are sub-confluent at the end of the assay. Perform a cell titration experiment to determine the optimal seeding density.

-

-

Serum Concentration in Culture Medium:

-

Cause: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. The original study on this compound demonstrated a significant difference in IC50 values in the presence of 1% vs. 10% FBS.[1]

-

Solution: Standardize the FBS concentration in your cell culture medium for all experiments. Be aware that higher serum concentrations may lead to higher IC50 values.

-

-

Assay Type and Endpoint:

-

Cause: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, DNA content). The choice of assay can influence the IC50 value. For example, an assay measuring metabolic activity (like MTT or CCK-8) might yield different results compared to an assay measuring membrane integrity (like LDH release).